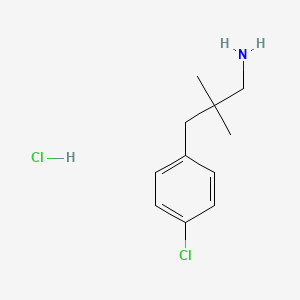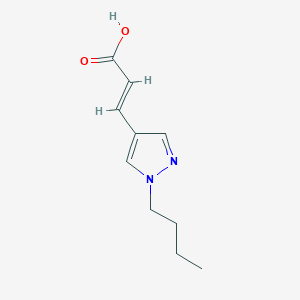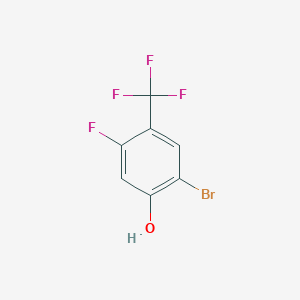
3-(4-氯苯基)-2,2-二甲基丙胺盐酸盐
描述
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as chlorphenamine maleate, is a synthetic antihistamine with a wide range of applications in the medical field. It is a white, crystalline powder with a molecular weight of 342.3 g/mol, and is soluble in water. Chlorphenamine maleate is commonly used to treat allergic rhinitis, pruritus, urticaria, and other allergic disorders. It is also used in the treatment of nausea, vomiting, and motion sickness.
科学研究应用
抗癌活性
研究已导致合成出具有预期抗癌活性的 3-(4-氯苯基)-2,2-二甲基丙胺盐酸盐的新衍生物。对其结构的修饰产生了表现出有效 HDAC 抑制活性的化合物,这对于癌症治疗至关重要,因为 HDAC 在基因表达的表观遗传调控中起作用。这些化合物的合成涉及皂化、肼解以及与胺和氨基酸酯的反应,从而产生一系列有效的 HDAC 抑制剂。这些化合物在抑制结肠癌细胞增殖方面表现出选择性,表明它们在癌症治疗中作为治疗剂的潜力 (Rayes 等人,2019); (Rayes 等人,2020)。
作为 CDK8 激酶抑制剂的金属配合物
另一项研究重点关注衍生自 3-(4-氯苯基)-3-羟基-2,2-二甲基丙酸甲酯的新型金属配合物的合成,以探索其对肿瘤细胞的细胞毒活性。该研究涉及创建配体并使其与各种金属离子反应,从而形成具有显着抗肿瘤活性的配合物,特别是对人结直肠癌细胞。这些配合物对正常细胞没有表现出抑制作用,表明它们对癌细胞具有特异性。这种特异性加上分子对接结果表明,它们的的作用机制可能涉及抑制 CDK8-CYCC 激酶,这是结肠癌治疗中一个有希望的靶点 (Aboelmagd 等人,2021)。
尿激肽 II 受体激动剂
发现一种名为 3-(4-氯苯基)-3-(2-(二甲氨基)乙基)异色满-1-酮盐酸盐的尿激肽 II 受体非肽激动剂代表了另一项重要应用。这种化合物通过基于细胞的筛选鉴定,在人 UII 受体上表现出 300 nM 的 EC50,具有高选择性。其活性主要存在于其 (+) - 对映异构体中,使其成为一种有价值的药理学研究工具,并且是尿激肽 II 通路介导的疾病的潜在药物先导 (Croston 等人,2002)。
作用机制
Target of Action
The primary target of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic pathway, which plays a significant role in maintaining wakefulness. By blocking the histamine H3 receptor, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Pharmacokinetics
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . In healthy individuals receiving an oral dose of 20 mg, the maximum concentration (Cmax) was approximately 30 ng/mL . The time to reach maximum concentration (Tmax) was typically reached approximately 3 hours following administration .
Result of Action
The compound’s action results in an increase in wakefulness and a reduction in excessive daytime sleepiness . In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from therapy compared to placebo . The therapeutic effectiveness of the compound was comparable to that of modafinil .
属性
IUPAC Name |
3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYXQPGGXAYKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)
![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)
![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)
![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)

![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride](/img/structure/B1485154.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)